

molecular structure and formula of 1,2-dibromoheptane

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Compound of Interest

Compound Name: 1,2-Dibromoheptane

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An In-depth Technical Guide to 1,2-Dibromoheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **1,2-dibromoheptane**, a halogenated alkane with applications in organic synthesis and as a potential intermediate in the development of novel chemical entities.

Molecular Structure and Formula

1,2-Dibromoheptane is a vicinal dibromide derivative of heptane. Its chemical structure consists of a seven-carbon aliphatic chain with two bromine atoms attached to the first and second carbon atoms.

- Molecular Formula: $C_7H_{14}Br_2$ [1][2][3]
- IUPAC Name: **1,2-dibromoheptane** [2]
- CAS Registry Number: 42474-21-5 [1][2]
- Molecular Weight: 257.99 g/mol [2]
- SMILES: CCCCC(Br)CBr [1]

- InChIKey: CKVJSNYSBIZAAE-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the key quantitative data for **1,2-dibromoheptane**.

Property	Value	Source
Boiling Point	228 °C at 760 mmHg	[3]
Density	1.51 g/cm ³	[3]
Refractive Index	1.4986	[3]
Flash Point	100.8 °C	[3]
Vapor Pressure	0.113 mmHg at 25°C	[3]
LogP	3.72510	[3]

Experimental Protocols

1. Synthesis of **1,2-Dibromoheptane** via Bromination of 1-Heptene

The most common method for the synthesis of **1,2-dibromoheptane** is the electrophilic addition of bromine (Br₂) to 1-heptene.[3] This reaction typically proceeds with high yield and anti-stereoselectivity.

Materials:

- 1-Heptene
- Liquid Bromine (Br₂)
- Dichloromethane (CH₂Cl₂) or other suitable inert solvent
- Sodium thiosulfate (Na₂S₂O₃) solution (for quenching)
- Sodium bicarbonate (NaHCO₃) solution (for washing)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4) (for drying)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-heptene in dichloromethane and cool the solution in an ice bath to 0-5 °C.
- Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel to the stirred solution of 1-heptene. The characteristic red-brown color of bromine should disappear as it reacts with the alkene. Continue the addition until a faint persistent bromine color is observed.
- After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.
- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude **1,2-dibromoheptane**.

- The product can be further purified by vacuum distillation.

2. Characterization of **1,2-Dibromoheptane**

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of **1,2-dibromoheptane**.

- ^1H NMR Spectroscopy: The proton NMR spectrum will provide information on the connectivity of protons in the molecule. Key expected signals include a multiplet for the proton on the carbon bearing a bromine atom and adjacent to the CH_2Br group, a multiplet for the diastereotopic protons of the CH_2Br group, and multiplets for the protons of the pentyl chain.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, with the carbons bonded to bromine atoms being significantly downfield shifted.

General Protocol:

- Dissolve a small amount of purified **1,2-dibromoheptane** in a deuterated solvent (e.g., CDCl_3).
- Transfer the solution to an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer.
- Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the structure.

b) Mass Spectrometry (MS)

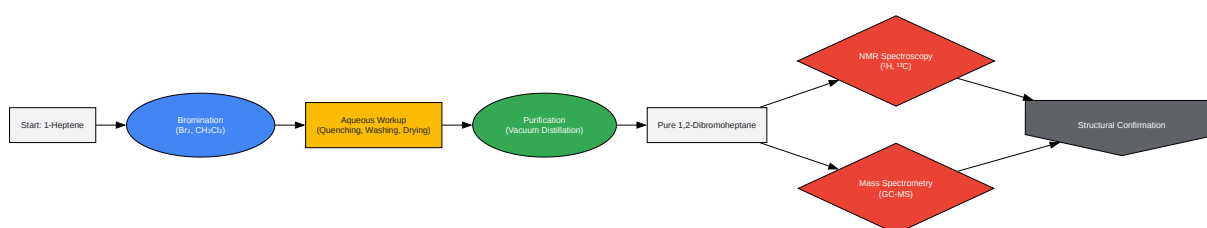
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **1,2-dibromoheptane**.

General Protocol:

- Introduce a dilute solution of the sample into the mass spectrometer, typically using a gas chromatography (GC-MS) or direct infusion method.
- Ionize the sample using a suitable technique, such as electron ionization (EI).
- The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).
- The resulting mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of **1,2-dibromoheptane**. Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br_2 (approximately 1:2:1 ratio for M , $M+2$, and $M+4$) will be observed for the molecular ion and bromine-containing fragments.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of **1,2-dibromoheptane**.



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Caption: Workflow for the synthesis and characterization of **1,2-dibromoheptane**.

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References

- 1. 1,2-dibromoheptane [stenutz.eu]
- 2. 1,2-Dibromoheptane | C₇H₁₄Br₂ | CID 142607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-DIBROMOHEPTANE | lookchem [lookchem.com]
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